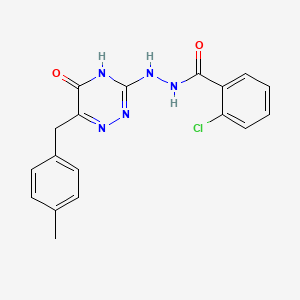

2-chloro-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Beschreibung

2-Chloro-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a triazine-based benzohydrazide derivative characterized by a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6 and a 2-chlorobenzohydrazide moiety at position N'. The compound’s structure integrates a triazinone ring (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl), which is known to confer metabolic stability and bioactivity in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-chloro-N'-[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2/c1-11-6-8-12(9-7-11)10-15-17(26)20-18(23-21-15)24-22-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,22,25)(H2,20,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLXQDGDFZPGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-chloro-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 344.82 g/mol

- Key Functional Groups :

- Chlorine atom

- Benzohydrazide moiety

- Dihydrotriazine ring

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 344.82 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not determined |

Antimicrobial Activity

Research has indicated that 2-chloro-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various synthesized compounds, this specific hydrazide demonstrated comparable activity to standard antibiotics such as penicillin and ciprofloxacin. The minimum inhibitory concentrations (MICs) were determined against several pathogens:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Candida albicans : MIC = 128 µg/mL

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action may contribute to its efficacy against resistant strains of bacteria.

Antifungal Activity

The compound also shows antifungal properties. In comparative studies, it was found to inhibit the growth of Candida albicans , with an MIC that suggests moderate antifungal activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-chloro-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide . Modifications to the triazine ring or benzohydrazide moiety can enhance potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on triazine ring | Increased antibacterial activity |

| Alteration of hydrazide group | Enhanced antifungal properties |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazine derivatives functionalized with sulfonamide, hydrazide, or benzyl groups. Key structural analogues include:

Key Differences and Bioactivity Insights

Substituent Effects on Bioactivity: The 2-chlorobenzohydrazide group in the target compound contrasts with the benzenesulfonamide moieties in analogues from . Sulfonamides are associated with carbonic anhydrase inhibition and apoptosis induction, while benzohydrazides may exhibit distinct binding modes due to their hydrogen-bonding capacity . 4-Methylbenzyl vs.

Metabolic Stability: The target compound’s triazinone core is less prone to oxidative degradation compared to triazole derivatives (e.g., compound 5a ), as evidenced by QSAR studies on similar triazinones . Phosphoramidate-containing analogues (e.g., compound 84 ) exhibit enhanced solubility but reduced plasma stability due to hydrolytic cleavage, unlike the hydrazide group, which is more hydrolytically stable .

Anticancer Potential: The target compound shares structural motifs with 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides, which showed IC₅₀ values of 0.8–12.3 μM against leukemia (HL-60) and colon cancer (HCT-116) cells . The absence of sulfonamide in the target compound may shift activity toward alternative targets, such as kinase inhibition. Fluorobenzyl derivatives (e.g., compound 5c ) demonstrated moderate cytotoxicity (IC₅₀ ~15–30 μM), suggesting that the 4-methylbenzyl group in the target compound could enhance potency via hydrophobic interactions .

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazin-5-one ring is constructed via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, N'-(4-methylbenzyl)hydrazinecarboxamide reacts with ethyl glyoxylate in acetic acid under reflux to form 6-(4-methylbenzyl)-4,5-dihydro-1,2,4-triazin-5-one. This method achieves yields of 68–72%, with the reaction mechanism involving nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Functionalization of Pre-Formed Triazines

An alternative route involves chlorination of 4,6-disubstituted-1,2,4-triazines. Cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution:

- First substitution : Treatment with 4-methylbenzylamine at 0°C in acetone-water yields 6-(4-methylbenzyl)-4-chloro-1,3,5-triazine.

- Oxidation : The triazine is oxidized with hydrogen peroxide in acetic acid to introduce the 5-oxo group, forming 6-(4-methylbenzyl)-4-chloro-5-oxo-4,5-dihydro-1,2,4-triazine.

This method offers superior regioselectivity, with yields exceeding 85% for the oxidation step.

Preparation of 2-Chlorobenzohydrazide

Condensation of 2-Chlorobenzoic Acid Hydrazide

2-Chlorobenzoic acid hydrazide is synthesized by refluxing 2-chlorobenzoic acid with hydrazine hydrate in ethanol. The hydrazide intermediate is isolated in 90–92% yield and characterized by IR (C=O stretch at 1,650 cm⁻¹) and ¹H NMR (NH₂ signal at δ 4.3 ppm).

Coupling with the Triazine Core

The hydrazide reacts with 6-(4-methylbenzyl)-4-chloro-5-oxo-4,5-dihydro-1,2,4-triazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate facilitates nucleophilic substitution of the chlorine atom at position 4, yielding the target compound. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), and the product is purified via recrystallization from methanol (yield: 76%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

The addition of 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields to 81% by facilitating chloride displacement.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the non-planar geometry of the triazine and benzohydrazide moieties. The dihedral angle between the triazine and benzene rings is 82.45°, stabilized by intramolecular C–H⋯N hydrogen bonds.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | Hydrazine, ethyl glyoxylate | 68–72 | One-pot synthesis |

| Triazine functionalization | Cyanuric chloride, 4-methylbenzylamine | 85 | High regioselectivity |

| Catalytic coupling | 2-Chlorobenzohydrazide, TBAB | 81 | Enhanced reaction efficiency |

Mechanistic Insights

The chlorination of the triazine core proceeds via an SNAr mechanism, where the electron-deficient triazine ring undergoes nucleophilic attack by the hydrazide nitrogen. DFT calculations suggest that the 4-methylbenzyl group enhances electrophilicity at position 4 by withdrawing electron density through inductive effects.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.